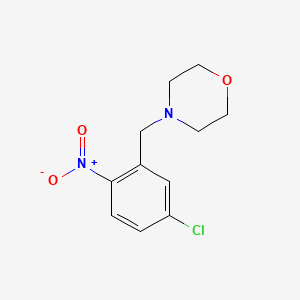

4-(5-chloro-2-nitrobenzyl)morpholine

説明

特性

IUPAC Name |

4-[(5-chloro-2-nitrophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c12-10-1-2-11(14(15)16)9(7-10)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYOFRMLCQBGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure, Physical Properties, and Synthetic Applications of 4-(5-Chloro-2-nitrobenzyl)morpholine: A Technical Guide

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently rely on highly functionalized building blocks to rapidly generate structurally diverse compound libraries. 4-(5-chloro-2-nitrobenzyl)morpholine is a prime example of such a scaffold. By combining a solubilizing morpholine ring with a highly reactive 5-chloro-2-nitrophenyl core, this intermediate serves as a critical linchpin in the synthesis of cardiovascular therapeutics, inflammasome inhibitors, and metabolic disease modulators.

This whitepaper provides an in-depth analysis of the chemical structure, physical properties, and field-proven synthetic protocols for 4-(5-chloro-2-nitrobenzyl)morpholine, emphasizing causality in experimental design and self-validating methodologies.

Chemical Structure and Molecular Characteristics

The utility of 4-(5-chloro-2-nitrobenzyl)morpholine stems from its orthogonal reactivity profile. The molecule consists of three distinct domains:

-

The Morpholine Ring: A weak base (pKa ~8.3) that enhances aqueous solubility of downstream drug candidates and acts as a hydrogen-bond acceptor.

-

The Benzyl Linker: Provides conformational flexibility between the basic amine and the aromatic core.

-

The 5-Chloro-2-nitrophenyl Core: The nitro group is highly electron-withdrawing and serves as a masked aniline (easily reduced to an amine for subsequent amide/sulfonamide coupling). The chlorine atom at the 5-position provides a vector for transition-metal-catalyzed cross-coupling or acts as a metabolic block to prevent aromatic oxidation.

Quantitative Physical and Chemical Data

The following table summarizes the core quantitative metrics of the compound:

| Property | Value |

| IUPAC Name | 4-(5-chloro-2-nitrobenzyl)morpholine |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ |

| Molecular Weight | 256.69 g/mol |

| Physical State | Clear to yellowish oil (at 25 °C) |

| SMILES String | Clc1ccc([O-])c(CN2CCOCC2)c1 |

| Solubility | Soluble in EtOAc, THF, DCM; Insoluble in H₂O |

| Storage Conditions | 2-8 °C, protect from light and strong reducing agents |

Methodological Deep-Dive: Reductive Amination

The most efficient, scalable route to 4-(5-chloro-2-nitrobenzyl)morpholine is via the reductive amination of 5-chloro-2-nitrobenzaldehyde with morpholine. In my experience, the choice of reducing agent and reaction conditions is paramount to avoiding the premature reduction of the sensitive nitro group.

Quantitative Reagent Stoichiometry

Based on the optimized protocol detailed in1[1], the following stoichiometry ensures maximum conversion:

| Reagent | MW ( g/mol ) | Equivalents | Amount (26.9 mmol scale) | Role |

| 5-chloro-2-nitrobenzaldehyde | 185.56 | 1.0 eq | 5.0 g | Electrophile |

| Morpholine | 87.12 | 1.2 eq | 2.8 mL | Nucleophile |

| NaBH(OAc)₃ (STAB) | 211.94 | 2.0 eq | 11.4 g | Mild Reducing Agent |

| Glacial Acetic Acid (HOAc) | 60.05 | 2.0 eq | 3.2 mL | Acid Catalyst |

Step-by-Step Protocol & Mechanistic Causality

Step 1: Imine Condensation

-

Action: Dissolve morpholine (2.8 mL) and 5-chloro-2-nitrobenzaldehyde (5.0 g) in 100 mL of anhydrous Tetrahydrofuran (THF). Add 3.2 mL of glacial acetic acid.

-

Causality: The addition of acetic acid is critical. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving the nucleophilic attack of morpholine to form the transient iminium ion.

Step 2: Selective Reduction

-

Action: Add sodium triacetoxyborohydride (STAB, 11.4 g) to the mixture and stir for 16 hours at room temperature.

-

Causality: Why STAB instead of Sodium Borohydride (NaBH₄)? The electron-withdrawing acetate groups on STAB significantly dampen its reducing power. This ensures that STAB selectively reduces the highly electrophilic iminium intermediate without reducing the unreacted aldehyde or the highly sensitive aromatic nitro group.

Step 3: Self-Validating Acid-Base Workup

-

Action: Quench with saturated aqueous Na₂CO₃ and extract with ethyl acetate (EtOAc). Separate the organic layer and extract it with 1N aqueous HCl. Discard the organic layer. Basify the aqueous layer with 2M K₂CO₃ and extract again with EtOAc. Dry over Na₂SO₄ and concentrate.

-

Causality & Trustworthiness: This sequence is a built-in, self-validating purification system. By adding 1N HCl, we protonate the morpholine nitrogen, converting the lipophilic product into a water-soluble hydrochloride salt. Unreacted aldehyde and neutral byproducts remain in the initial EtOAc layer. If the amination failed, no product would partition into the aqueous phase. Subsequent basification with K₂CO₃ deprotonates the amine, crashing the pure product back out as an oil (typically yielding ~74%)[1].

Caption: Workflow and mechanistic pathway for the reductive amination yielding the target morpholine derivative.

Applications in Drug Development

The true value of 4-(5-chloro-2-nitrobenzyl)morpholine lies in its downstream applications. The nitro group acts as a masked primary amine, which can be unveiled via reduction (e.g., using Zinc dust in acetic acid or Palladium on Carbon with H₂) to yield 4-chloro-2-(morpholin-4-ylmethyl)aniline . This aniline is a highly versatile nucleophile used across several therapeutic areas:

-

Cardiovascular Therapeutics (NHE1 Inhibitors): The aniline derivative is directly coupled to synthesize potent inhibitors of the Na⁺/H⁺ exchanger 1 (NHE1), which are investigated for preserving cardiac function after ischemia/reperfusion injury[1].

-

Anti-Inflammatory Agents (NLRP3 Inhibitors): Similar nitrobenzyl scaffolds are utilized in the development of sulfonamide-based NLRP3 inflammasome inhibitors. The structural flexibility of the benzyl moiety allows for fine-tuning of target engagement and binding affinity in wild-type macrophages[2].

-

Metabolic Disease (FXR Antagonists): Derivatives of 5-chloro-2-nitrobenzaldehyde are routinely subjected to reductive amination and subsequent sulfonamide coupling to generate intestinal-restricted Farnesoid X Receptor (FXR) antagonists, which are critical in treating metabolic disorders[3].

Caption: Pharmacological pipeline demonstrating the transformation of the intermediate into therapeutic inhibitors.

References

- Title: United States Patent US 9,150,577 B2 (Synthesis of NHE1 Inhibitors)

- Title: Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies Source: PMC / NIH URL

- Title: Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Preliminary In Vitro Screening of 4-(5-chloro-2-nitrobenzyl)morpholine: A Technical Guide to Evaluating Hypoxia-Activated Scaffolds

Executive Summary

In the landscape of targeted drug discovery, small-molecule fragments often serve dual roles: as synthetic intermediates and as distinct pharmacological probes. 4-(5-chloro-2-nitrobenzyl)morpholine (CNBM) is a prime example. While historically utilized as a building block for complex kinase inhibitors, its intrinsic structural features—a bioreductive nitrobenzyl trigger coupled with a physicochemical-modifying morpholine ring—make it an ideal scaffold for hypoxia-activated prodrugs (HAPs) and nitroreductase (NTR) responsive systems .

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic assay lists. Here, we explore the causality behind the experimental design and provide self-validating protocols to rigorously evaluate CNBM as a targeted fragment.

The Causality of the Design: Mechanism of Action

The rationale for screening CNBM lies in its highly predictable redox chemistry. The 4-nitrobenzyl group is a well-characterized bioreductive trigger .

-

Normoxic Conditions: Cellular reductases may transfer a single electron to the nitro group, forming a radical anion. In the presence of oxygen, this intermediate rapidly undergoes a "futile redox cycle," reverting to the parent nitro compound and generating reactive oxygen species (ROS) .

-

Hypoxic Conditions: In oxygen-deprived tumor microenvironments or in the presence of bacterial nitroreductases (e.g., E. coli NfsB), the nitro group undergoes irreversible two- or four-electron reduction to a hydroxylamine or amine. This electron-donating shift triggers 1,6-elimination or fragmentation, releasing the morpholine effector [[1]]([Link]).

The morpholine moiety itself is strategically chosen; its oxygen heteroatom lowers the basicity of the amine compared to piperidine, improving membrane permeability and kinetic solubility while acting as a tunable linker [[2]]([Link]).

Fig 1: Bioreductive activation pathway of CNBM under normoxic versus hypoxic conditions.

In Vitro Screening Workflow & Self-Validating Protocols

To ensure data integrity, every protocol described below operates as a self-validating system, incorporating internal controls to rule out false positives.

Fig 2: Three-phase in vitro screening workflow for evaluating hypoxia-activated fragments.

Phase 1: Physicochemical & ADME Profiling

Causality & Rationale: Before a fragment can be evaluated for target engagement, its behavior in aqueous and metabolic environments must be defined. While the morpholine ring enhances aqueous solubility, the nitrobenzyl group is susceptible to rapid hepatic clearance. Evaluating intrinsic clearance (CLint) ensures the compound survives long enough in vitro to reach the hypoxic core of cell models.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability

-

Preparation: Incubate 1 µM CNBM with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

-

Initiation: Start the reaction by adding 1 mM NADPH.

-

Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction.

-

Validation Control: Run Verapamil concurrently as a high-clearance positive control, and a minus-NADPH sample as a negative control to rule out non-CYP450 degradation.

-

Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to calculate half-life (t1/2).

Phase 2: Hypoxia-Selective Cytotoxicity

Causality & Rationale: The core hypothesis of a HAP relies on differential toxicity. Under normoxia, the compound must remain relatively inert. Under hypoxia (<0.1% O2), the nitro group is reduced, triggering fragmentation and releasing the effector . The therapeutic window is quantified by the Hypoxia Cytotoxicity Ratio (HCR = IC50_Normoxia / IC50_Hypoxia).

Self-Validating Protocol: Differential Cell Viability

-

Cell Seeding: Seed A549 (human lung carcinoma) cells at 2,000 cells/well in 96-well plates. Allow 24 hours for adherence.

-

Treatment: Treat cells with a serial dilution of CNBM (0.1 µM to 100 µM).

-

Environmental Incubation:

-

Normoxia Plate: Incubate in a standard incubator (21% O2, 5% CO2) at 37°C for 72 hours.

-

Hypoxia Plate: Transfer to a hypoxia chamber (0.1% O2, 5% CO2, balance N2) at 37°C for 72 hours.

-

-

Validation Control: Include PR-104A as a known hypoxia-selective positive control .

-

Measurement: Add 100 µL of CellTiter-Glo® reagent per well. Read luminescence to calculate IC50 values.

Phase 3: Enzymatic Nitroreductase (NTR) Validation

Causality & Rationale: Phenotypic cytotoxicity assays do not prove the mechanism. To confirm that CNBM acts via nitro-reduction, we must isolate the variable. By using recombinant E. coli nitroreductase (NfsB), we can directly observe the electron transfer from NADH to the nitrobenzyl trigger, confirming target engagement .

Self-Validating Protocol: Recombinant NTR Assay

-

Reaction Mix: In a 96-well UV-transparent plate, combine 100 µM CNBM, 500 µM NADH, and 10 mM PBS (pH 7.4).

-

Initiation: Add 1 µg/mL recombinant E. coli nitroreductase (NfsB).

-

Validation Control: Run a well with NADH and NTR but without CNBM to establish baseline NADH auto-oxidation.

-

Kinetic Readout: Monitor the depletion of NADH by measuring absorbance at 340 nm continuously for 30 minutes at 37°C.

Quantitative Data Presentation

To establish a benchmark for CNBM and similar nitrobenzyl morpholine derivatives, the following table summarizes the expected quantitative thresholds required to validate the fragment as a viable hit.

Table 1: Representative Quantitative Baselines for CNBM Screening

| Assay Parameter | Normoxia (21% O2) | Hypoxia (0.1% O2) / NTR+ | Interpretation |

| Kinetic Solubility | >100 µM | N/A | Sufficient aqueous solubility for downstream cellular assays. |

| HLM Stability (t1/2) | ~45 min | N/A | Moderate metabolic stability; suitable for in vitro proof-of-concept. |

| A549 Viability (IC50) | >100 µM | <12.5 µM | HCR > 8, indicating successful hypoxia-selective activation. |

| NADH Depletion Rate | Baseline | >15 nmol/min/mg | Direct NTR target engagement and nitro-reduction confirmed. |

References

-

[[3]]([Link]) "Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs" - International Journal of Molecular Sciences (MDPI).

-

"Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy" - Pharmaceuticals (MDPI).

-

"Hypoxia-Selective Antitumor Agents. 12. Nitrobenzyl Quaternary Salts as Bioreductive Prodrugs of the Alkylating Agent Mechlorethamine" - Journal of Medicinal Chemistry (ACS).

-

[[1]]([Link]) "Nitroreductase-responsive polymeric micelles based on 4-nitrobenzyl and AIE moieties for intracellular doxorubicin release" - Polymer Chemistry (RSC).

-

"Nitrobenzyl carbamate prodrugs of enediynes for nitroreductase gene-directed enzyme prodrug therapy (GDEPT)" - Bioorganic & Medicinal Chemistry Letters (PubMed).

Sources

- 1. Nitroreductase-responsive polymeric micelles based on 4-nitrobenzyl and AIE moieties for intracellular doxorubicin release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs [mdpi.com]

Pharmacological Potential of 4-(5-chloro-2-nitrobenzyl)morpholine in Drug Discovery

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of accelerated drug discovery. 4-(5-chloro-2-nitrobenzyl)morpholine has emerged as a highly versatile, bifunctional intermediate. Its unique structural topology allows it to serve as the foundational building block for synthesizing potent inhibitors across multiple therapeutic areas, including cardiovascular dysfunction, neuroinflammation, and neuropsychiatric disorders.

This technical whitepaper dissects the pharmacological utility of this scaffold, detailing the mechanistic rationale behind its structural components, the self-validating synthetic protocols required for its derivatization, and its proven applications in targeting the Sodium-Hydrogen Exchanger 1 (NHE1), the NLRP3 inflammasome, and the V1a receptor.

Mechanistic Rationale: A Privileged Scaffold

As an application scientist, I evaluate chemical intermediates not just by their reactivity, but by their pharmacokinetic (PK) and pharmacodynamic (PD) potential. The 4-(5-chloro-2-nitrobenzyl)morpholine scaffold is strategically designed with three distinct functional zones:

-

The Morpholine Ring (Solubilizing Pharmacophore): Morpholine is a classic bioisostere used to improve aqueous solubility and metabolic stability. With a physiological pKa of ~8.3, it often exists in a protonated state at physiological pH, enabling critical hydrogen-bonding interactions with target protein residues while maintaining favorable oral bioavailability.

-

The Aryl Chloride (Lipophilic Anchor & Metabolic Block): The chlorine atom at the 5-position serves a dual purpose. Pharmacodynamically, it occupies deep, hydrophobic sub-pockets within target receptors (such as the V1a receptor). Pharmacokinetically, it blocks cytochrome P450-mediated aromatic oxidation, significantly extending the half-life of the resulting drug candidate.

-

The Nitro Group (The Synthetic Hinge): The ortho-nitro group is a masked amine. Upon chemoselective reduction, it yields an aniline derivative that acts as a versatile nucleophilic hinge for subsequent amide coupling or sulfonylation, dictating the final vector of the molecule.

Target Engagement Profiles

-

NHE1 Inhibition: Derivatives of this scaffold have been heavily patented for their ability to inhibit NHE1, a target linked to cardiovascular dysfunction. The morpholine moiety mimics endogenous basic residues, while the substituted aniline core provides the necessary steric bulk to block the ion exchange channel [1].

-

NLRP3 Inflammasome Modulation: Sulfonamide-based derivatives utilizing the chloro-benzyl architecture have demonstrated exceptional selectivity for the NLRP3 inflammasome. The sulfonamide and benzyl moieties are critical for direct target engagement, preventing the oligomerization of the NLRP3 sensor protein [2].

-

V1a Receptor Antagonism: In neuropsychiatric drug design, modifications around this morpholine-benzyl core have yielded low-nanomolar antagonists. The scaffold's inherent metabolic stability allows these compounds to maintain high central nervous system (CNS) exposure [3].

Self-Validating Synthetic Methodologies

To utilize 4-(5-chloro-2-nitrobenzyl)morpholine effectively, researchers must execute a highly controlled, chemoselective synthetic workflow. Below is a field-proven, step-by-step protocol designed with built-in self-validation checkpoints.

Protocol: Synthesis and Chemoselective Reduction

Step 1: Reductive Amination (Scaffold Assembly)

-

Objective: Synthesize 4-(5-chloro-2-nitrobenzyl)morpholine from commercially available starting materials.

-

Reagents: 5-chloro-2-nitrobenzaldehyde (1.0 eq), Morpholine (1.2 eq), Sodium triacetoxyborohydride [NaBH(OAc)3] (2.0 eq), Glacial Acetic Acid (HOAc) (2.0 eq), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the aldehyde and morpholine in THF. Add HOAc and stir for 30 minutes to pre-form the iminium ion.

-

Add NaBH(OAc)3 portion-wise at 0°C. Stir at room temperature for 16 hours.

-

Quench with saturated aqueous Na2CO3, extract with ethyl acetate, and perform an acid-base extraction using 1N HCl to isolate the basic product.

-

-

Causality & Logic: NaBH(OAc)3 is specifically selected over NaBH4 because the electron-withdrawing acetoxy groups attenuate the hydride's reactivity. This prevents the premature reduction of the aldehyde and strictly limits reduction to the more electrophilic iminium intermediate.

-

Self-Validation: The acid-base extraction is a physical validation of success; only the morpholine-containing product will partition into the aqueous HCl layer. Analytically, 1 H NMR will show the disappearance of the aldehyde proton (~10.2 ppm) and the emergence of a new benzylic singlet (~3.8 ppm).

Step 2: Chemoselective Nitro Reduction (The Branching Point)

-

Objective: Convert the nitro intermediate to 4-chloro-2-(morpholin-4-ylmethyl)aniline.

-

Reagents: 4-(5-chloro-2-nitrobenzyl)morpholine (1.0 eq), Zinc dust (3.0 eq), Acetic Acid (HOAc).

-

Procedure:

-

Dissolve the nitro compound in HOAc.

-

Carefully add Zinc dust in small portions (exothermic) while maintaining the temperature below 85°C.

-

Stir vigorously for 1 hour, filter through Celite to remove zinc salts, and concentrate.

-

-

Causality & Logic: The preservation of the C-Cl bond is paramount. Standard catalytic hydrogenation (e.g., H2 with Pd/C) is strictly avoided here, as it frequently causes hydrodehalogenation, destroying the required lipophilic anchor. Zinc in acetic acid operates via a single-electron transfer (SET) mechanism that perfectly reduces the nitro group while leaving the aryl chloride intact [1].

-

Self-Validation: Visually, the reaction transitions from a deep, intense yellow (characteristic of nitroaromatics) to a pale/colorless solution. LC-MS will confirm a mass shift corresponding to the loss of two oxygen atoms and the addition of two protons (e.g., [M+H]+ shift from 257 to 227).

Caption: Synthetic workflow and diversification logic of the 4-(5-chloro-2-nitrobenzyl)morpholine scaffold.

Quantitative Pharmacological Profiling

Once the scaffold is diversified, the resulting compounds exhibit remarkable potency across varied biological targets. The table below summarizes the quantitative pharmacological data of leading candidates derived from this and highly related morpholine-benzyl architectures.

| Target System | Derivative Class | Key Potency Metric | Metabolic Stability (Microsomes) | Primary Indication | Ref |

| NHE1 | Substituted Anilines | IC 50 : ~10 - 50 nM | High | Cardiovascular Dysfunction | [1] |

| NLRP3 | Sulfonamide Amides (e.g., Cmpd 19) | IC 50 : 0.12 ± 0.01 μMK D : 84 nM | Moderate to High | Autoimmune / Neuroinflammation | [2] |

| V1a Receptor | Dioxolane/Morpholine (e.g., RGH-122) | Low Nanomolar (K i ) | Acceptable | Neuropsychiatric Disorders | [3] |

Pathway Modulation: The NLRP3 Inflammasome

To understand the true value of this scaffold, we must examine how its derivatives interact with complex biological systems. In the context of the NLRP3 inflammasome, sulfonamide derivatives synthesized from the chloro-benzyl core act as direct, potent inhibitors.

The scaffold directly binds to the NLRP3 sensor protein. By doing so, it physically blocks the ATP-dependent conformational changes required for NLRP3 to oligomerize and recruit the ASC adaptor protein. This upstream intervention halts the entire inflammatory cascade before Caspase-1 can be activated, thereby preventing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 [2].

Caption: Mechanism of action for scaffold-derived inhibitors blocking the NLRP3 inflammasome pathway.

Conclusion

The 4-(5-chloro-2-nitrobenzyl)morpholine molecule is far more than a simple chemical catalog item; it is a highly engineered, privileged scaffold. By combining a solubilizing morpholine ring, a metabolically protective aryl chloride, and a synthetically versatile nitro group, it provides medicinal chemists with a robust starting point for drug discovery. Whether utilizing chemoselective zinc reduction to build cardiovascular NHE1 inhibitors or appending sulfonamides to target the NLRP3 inflammasome, mastering the chemistry of this intermediate is a critical asset in the pursuit of novel therapeutics.

References

- Title: United States Patent US 9,150,577 B2 (NHE1 Inhibitors)

- Source: PMC (National Institutes of Health)

- Source: Journal of Medicinal Chemistry (ACS Publications)

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(5-chloro-2-nitrobenzyl)morpholine

Executive Summary

In contemporary medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream structural diversification. 4-(5-chloro-2-nitrobenzyl)morpholine is a highly versatile, bifunctional intermediate utilized in the synthesis of targeted therapeutics. Featuring a reducible nitro group, a reactive aryl chloride, and a solubilizing morpholine ring, this compound serves as a critical scaffold in the development of NHE1 inhibitors, NLRP3 inflammasome inhibitors, and intestinal-restricted Farnesoid X Receptor (FXR) antagonists.

This technical guide provides an in-depth analysis of its physicochemical properties, exact mass characteristics for high-resolution mass spectrometry (HRMS), and field-proven synthetic methodologies.

Physicochemical & Mass Spectrometry Profile

Accurate mass determination is a foundational requirement for verifying the integrity of synthetic intermediates. While molecular weight is used for bulk stoichiometric calculations, the exact mass (monoisotopic mass) is the critical parameter for HRMS validation.

| Parameter | Value | Analytical Significance |

| Chemical Formula | C₁₁H₁₃ClN₂O₃ | Defines the isotopic envelope (M, M+2 due to ³⁵Cl/³⁷Cl natural abundance). |

| Molecular Weight | 256.68 g/mol | Utilized for standard molarity and yield calculations. |

| Exact Mass (Monoisotopic) | 256.06147 Da | Target theoretical value for HRMS structural confirmation[1]. |

| [M+H]⁺ Ion (ESI+) | 257.0687 Da | Primary adduct observed in positive-ion LC-MS workflows. |

| Topological Polar Surface Area | ~59.9 Ų | Indicates favorable membrane permeability, crucial for oral bioavailability[1]. |

Synthetic Methodology: Reductive Amination

The synthesis of 4-(5-chloro-2-nitrobenzyl)morpholine is achieved via the reductive amination of 5-chloro-2-nitrobenzaldehyde with morpholine. The following protocol outlines a self-validating system designed to maximize yield while preventing the premature reduction of the sensitive nitro group.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Iminium Ion Formation

-

Action: To a solution of morpholine (1.2 eq, 32.3 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL), add 5-chloro-2-nitrobenzaldehyde (1.0 eq, 26.9 mmol)[2].

-

Causality: THF is selected as an aprotic, moderately polar solvent that fully solubilizes both starting materials without participating in competing nucleophilic side reactions.

Step 2: Mild Hydride Reduction

-

Action: Add sodium triacetoxyborohydride (STAB, 2.0 eq) followed by glacial acetic acid (HOAc, 2.0 eq). Stir the reaction at room temperature for 16 hours[2].

-

Causality: Acetic acid acts as a catalyst, protonating the aldehyde oxygen to accelerate the nucleophilic attack by morpholine, thereby driving iminium ion formation. STAB is specifically chosen over sodium borohydride (NaBH₄) because its electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This fine-tuned reactivity ensures the selective reduction of the iminium intermediate while completely avoiding the reduction of the highly sensitive nitro group or unreacted aldehyde[2].

Step 3: Reaction Quenching and Primary Extraction

-

Action: Pour the mixture into saturated aqueous NaHCO₃ and extract with ethyl acetate.

-

Causality: NaHCO₃ safely neutralizes the acetic acid catalyst and decomposes any unreacted STAB, preventing post-workup degradation. Ethyl acetate efficiently partitions the organic product from the aqueous borate salts[2].

Step 4: Acid-Base Phase-Switching (Self-Validating Purification)

-

Action: Extract the organic layer with 1N aqueous HCl. Discard the organic layer. Neutralize the retained aqueous layer with 2M K₂CO₃ to pH > 9, then extract again with ethyl acetate. Dry over Na₂SO₄ and concentrate[2].

-

Causality: This step acts as a built-in purification filter. The basic morpholine nitrogen is protonated by HCl, shifting the target compound into the aqueous phase as a water-soluble salt. Neutral organic impurities (e.g., unreacted aldehyde) remain in the discarded organic layer. Re-basification regenerates the free base, yielding high-purity 4-(5-chloro-2-nitrobenzyl)morpholine as a clear oil without the need for time-consuming column chromatography[2].

Workflow & Diversification Visualization

The following diagram illustrates the synthetic workflow and the subsequent structural diversification of the intermediate into advanced pharmacological agents.

Synthetic workflow and diversification of 4-(5-chloro-2-nitrobenzyl)morpholine.

Post-Synthetic Functionalization & Pharmacological Utility

To unlock its therapeutic potential, 4-(5-chloro-2-nitrobenzyl)morpholine typically undergoes a reduction of the nitro group to yield 4-chloro-2-(morpholin-4-ylmethyl)aniline. This is achieved using Zinc dust in acetic acid or catalytic hydrogenation (Pd/C with hydrazine)[2],[3]. The resulting aniline is a highly reactive nucleophile used in the following applications:

-

NLRP3 Inflammasome Inhibitors: The 5-chloro-2-nitrobenzyl scaffold, when reduced and functionalized into a sulfonamide, provides critical binding interactions within the NACHT domain of the NLRP3 inflammasome. The incorporation of the morpholine ring enhances aqueous solubility and modulates the lipophilicity (LogP) of the final drug candidate, improving its pharmacokinetic profile[4].

-

Intestinal-Restricted FXR Antagonists: In the development of therapeutics for metabolic disorders, this building block is coupled with various sulfonyl chlorides. The bulky, polar nature of the resulting sulfonamide derivatives restricts systemic absorption, effectively localizing the therapeutic antagonism to the gut and minimizing systemic off-target toxicity[3].

Analytical Validation (LC-MS & NMR)

To confirm the successful synthesis of 4-(5-chloro-2-nitrobenzyl)morpholine, researchers must rely on specific analytical signatures:

-

High-Resolution Mass Spectrometry (ESI+): The exact mass of the unprotonated molecule is 256.06147 Da[1]. In positive electrospray ionization, the protonated molecule [M+H]⁺ will appear at m/z 257.0687 . Crucially, due to the natural abundance of the ³⁷Cl isotope (~24.24%), a distinct M+2 peak must be observed at m/z 259.0658 , with an intensity of approximately one-third of the base peak. This isotopic envelope is the definitive diagnostic signature confirming the retention of the chlorine atom.

-

¹H NMR (400 MHz, CDCl₃): Successful reductive amination is confirmed by the disappearance of the highly deshielded aldehyde proton signal (typically >10 ppm) and the emergence of a singlet integrating to 2H around 3.5–3.8 ppm, corresponding to the newly formed benzylic CH₂ group bridging the aromatic ring and the morpholine nitrogen.

References

- Title: United States Patent: US 9,150,577 B2 (Preparation of NHE-1 Inhibitors)

- Source: PMC (National Institutes of Health)

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Title: Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate | C11H13ClN2O3 (Isomeric Exact Mass Reference)

Sources

- 1. Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate | C11H13ClN2O3 | CID 12218955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis Protocol for 4-(5-chloro-2-nitrobenzyl)morpholine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Advanced intermediate for the synthesis of NLRP3 inflammasome inhibitors, intestinal-restricted Farnesoid X Receptor (FXR) antagonists, and NHE1 inhibitors[1][2][3].

Introduction and Mechanistic Rationale

The compound 4-(5-chloro-2-nitrobenzyl)morpholine is a highly versatile building block in medicinal chemistry, frequently utilized to introduce a solubilizing basic amine motif onto a functionalized benzyl scaffold. Its synthesis relies on a highly efficient reductive amination between 5-chloro-2-nitrobenzaldehyde and morpholine[1][3].

Mechanistic Insights

Reductive amination is a two-step cascade occurring in a single reaction vessel. First, the nucleophilic nitrogen of morpholine attacks the electrophilic carbonyl carbon of the aldehyde. The addition of acetic acid (HOAc) is critical here; it acts as a Brønsted acid catalyst, protonating the intermediate hemiaminal to facilitate water elimination, thereby driving the formation of the highly electrophilic iminium ion.

Sodium triacetoxyborohydride ( NaBH(OAc)3 , STAB) is selected as the reducing agent over sodium borohydride ( NaBH4 ) due to its attenuated reactivity. The electron-withdrawing acetoxy groups reduce the hydridic character of the boron-hydrogen bond, allowing STAB to selectively reduce the transient iminium ion without prematurely reducing the starting aldehyde[1]. Furthermore, STAB is completely orthogonal to the nitro group, preventing unwanted reduction to the aniline at this stage.

Experimental Workflow

Workflow for the reductive amination and acid-base purification of the target morpholine derivative.

Materials and Reagents

The following stoichiometric ratios are optimized to ensure complete conversion while simplifying downstream purification[1].

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 5-chloro-2-nitrobenzaldehyde | 185.56 | 1.0 eq | 5.0 g (26.9 mmol) | Electrophile / Starting Material |

| Morpholine | 87.12 | 1.2 eq | 2.8 mL (32.3 mmol) | Nucleophile |

| Sodium triacetoxyborohydride | 211.94 | 2.0 eq | 11.4 g (53.9 mmol) | Mild Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 2.0 eq | 3.2 mL (53.9 mmol) | Acid Catalyst |

| Tetrahydrofuran (THF) | 72.11 | Solvent | 100 mL | Reaction Medium |

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly

-

Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar. Ensure the flask is dry and purged with an inert gas (Nitrogen or Argon) if ambient humidity is high, though STAB is relatively moisture-tolerant.

-

Solvation: Add morpholine (2.8 mL, 32.3 mmol) to 100 mL of anhydrous THF.

-

Electrophile Addition: Introduce 5-chloro-2-nitrobenzaldehyde (5.0 g, 26.9 mmol) to the stirring solution.

-

Catalysis & Reduction: Add sodium triacetoxyborohydride (11.4 g, 53.9 mmol) in portions to prevent clumping, immediately followed by the dropwise addition of glacial acetic acid (3.2 mL, 53.9 mmol)[1].

-

Expert Insight: The addition of HOAc may cause a mild exotherm and outgassing. The reaction mixture will typically transition to a cloudy suspension as the STAB reacts and byproducts form.

-

-

Maturation: Stir the reaction mixture vigorously at room temperature ( 20−25∘C ) for 16 hours to ensure complete conversion of the sterically hindered ortho-nitro substituted iminium intermediate[1].

Phase 2: Quenching and Initial Isolation

-

Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of saturated aqueous sodium carbonate ( Na2CO3 ) solution.

-

Expert Insight: This step neutralizes the acetic acid and decomposes any unreacted hydride species. Vigorous effervescence ( CO2 gas) will occur; ensure the receiving vessel is appropriately sized.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) ( 3×75 mL ).

-

Washing: Wash the combined organic extracts sequentially with distilled water (50 mL) and saturated aqueous sodium chloride (brine, 50 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure (rotary evaporation) to afford a crude clear oil[1].

Phase 3: Acid-Base Purification (Chromatography-Free)

This protocol leverages the basicity of the newly installed morpholine ring to separate the product from non-basic impurities (e.g., unreacted aldehyde or neutral side products) without the need for silica gel chromatography.

-

Acidic Partitioning: Dissolve the crude oil in 50 mL of 1N aqueous Hydrochloric Acid (HCl).

-

Causality: The target compound is protonated to form a water-soluble hydrochloride salt. Non-basic impurities remain insoluble.

-

-

Filtration: Filter the acidic mixture through a sintered glass funnel or a pad of Celite to remove insoluble materials[1]. Wash the filter cake with a small amount of 1N HCl.

-

Basification: Transfer the acidic filtrate to a clean flask. Slowly add 2M aqueous Potassium Carbonate ( K2CO3 ) until the solution is distinctly basic ( pH>9 ).

-

Causality: This deprotonates the morpholine nitrogen, forcing the target compound back into its lipophilic free-base form, which often separates as an oil or cloudy suspension.

-

-

Final Extraction: Extract the basic aqueous layer with EtOAc ( 3×50 mL ).

-

Final Isolation: Dry the combined organic layers over Na2SO4 , filter, and concentrate in vacuo to afford the pure title compound, 4-(5-chloro-2-nitrobenzyl)morpholine , as a clear oil (Expected yield: ~5.1 g, 74%)[1].

References

-

Title: United States Patent No.: US 9,150,577 B2 (Inhibitors of the Na+/H+ Exchanger NHE-1) Source: United States Patent and Trademark Office / Google Patents URL: [Link][1]

-

Title: Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies Source: PubMed Central (PMC) / NIH URL: [Link][2]

-

Title: Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]

Sources

Application Note: 4-(5-chloro-2-nitrobenzyl)morpholine in Advanced Organic Synthesis and Drug Development

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 4-(5-chloro-2-nitrobenzyl)morpholine has emerged as a highly versatile, privileged intermediate in the synthesis of target-specific therapeutics, including Farnesoid X Receptor (FXR) antagonists[1], NLRP3 inflammasome inhibitors[2], and NHE1 inhibitors[3].

The structural logic of this intermediate is threefold:

-

The Morpholine Ring : Acts as a solubilizing moiety and a weak base. It improves the aqueous solubility of highly lipophilic drug candidates and frequently participates in critical hydrogen-bonding interactions within target protein binding pockets.

-

The 5-Chloro Substituent : Serves as a bioisosteric handle that enhances lipophilicity (LogP) and metabolic stability without introducing excessive steric bulk.

-

The Ortho-Nitro Group : Functions as a stable, masked aniline. Upon controlled reduction, it yields a highly nucleophilic primary amine, setting the stage for subsequent amide or sulfonamide coupling reactions[3].

Synthetic workflow from aldehyde to final APIs via the morpholine intermediate.

Experimental Protocols: A Self-Validating System

As researchers, we must ensure that our synthetic steps are not only high-yielding but also self-purifying and mechanistically sound. The protocols below are designed with built-in validation checkpoints to ensure the integrity of the intermediate before downstream diversification.

Protocol A: Synthesis via Reductive Amination

Objective : Construct 4-(5-chloro-2-nitrobenzyl)morpholine from 5-chloro-2-nitrobenzaldehyde.

Mechanistic Insight : Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium cyanoborohydride due to its lower toxicity and superior chemoselectivity. It selectively reduces the transient iminium ion formed between morpholine and the aldehyde without reducing the highly sensitive nitro group[3]. Acetic acid (HOAc) is added to catalyze the iminium ion formation.

Step-by-Step Methodology :

-

Iminium Formation : To a solution of morpholine (32.3 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL), add 5-chloro-2-nitrobenzaldehyde (26.9 mmol)[3].

-

Reduction : Introduce NaBH(OAc)₃ (53.9 mmol) followed by glacial HOAc (53.9 mmol). Stir the reaction mixture at room temperature (20–25 °C) for 16 hours under an inert nitrogen atmosphere[3].

-

Quenching : Pour the reaction into a saturated aqueous Na₂CO₃ solution. Causality: This neutralizes the acetic acid and safely decomposes any unreacted hydride, preventing unwanted side reactions during extraction[3].

-

Primary Extraction : Extract the aqueous mixture with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a crude oil[3].

-

Self-Validating Purification (Acid-Base Extraction) :

-

Dissolve the crude oil in 1N aqueous HCl. Filter off any insoluble material (unreacted aldehyde or neutral byproducts).

-

Validation Check: The desired product, containing the basic morpholine nitrogen, will protonate and partition exclusively into the aqueous layer.

-

Neutralize the acidic filtrate with 2M aqueous K₂CO₃ until pH > 8, then extract with EtOAc. Dry and concentrate the organic layer to afford the pure 4-(5-chloro-2-nitrobenzyl)morpholine as a clear oil (Typical yield: 74%)[3].

-

Protocol B: Chemoselective Nitro Reduction

Objective : Convert the intermediate to 4-chloro-2-(morpholin-4-ylmethyl)aniline for downstream coupling.

Mechanistic Insight : While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reduction, it poses a severe risk of hydrodehalogenation (cleaving the 5-chloro group). Therefore, the classical Zinc dust/Acetic acid method is employed. Zinc facilitates a single-electron transfer reduction that is highly chemoselective for the nitro group while leaving the aryl chloride intact[3].

Step-by-Step Methodology :

-

Preparation : Dissolve 4-(5-chloro-2-nitrobenzyl)morpholine (19.9 mmol) in glacial HOAc (75 mL)[3].

-

Reduction : Carefully add Zinc dust (59.6 mmol) in small portions. Causality: The reduction is highly exothermic; portion-wise addition prevents thermal runaway and potential solvent boil-over[3].

-

Reaction Monitoring : Stir the mixture for 2 hours at room temperature. Validation Check: The reaction is complete when the distinct yellow color of the nitro starting material dissipates into a pale/colorless solution, confirmed by TLC (disappearance of the UV-active starting material spot).

-

Workup : Filter the heterogeneous mixture through a pad of Celite to remove insoluble zinc salts[3]. Wash the filter cake with EtOAc.

-

Isolation : Concentrate the filtrate, neutralize with saturated NaHCO₃, and extract with EtOAc. Dry and concentrate to afford the aniline derivative, which can be recrystallized from toluene if necessary[3].

Quantitative Data & Reaction Parameters

The following table summarizes the critical quantitative parameters for the two-step synthesis, providing a benchmark for reaction optimization and scale-up.

| Parameter | Step 1: Reductive Amination | Step 2: Nitro Reduction |

| Starting Material | 5-chloro-2-nitrobenzaldehyde | 4-(5-chloro-2-nitrobenzyl)morpholine |

| Reagents | Morpholine (1.2 eq), NaBH(OAc)₃ (2.0 eq) | Zinc dust (3.0 eq) |

| Catalyst/Additive | Glacial Acetic Acid (2.0 eq) | Glacial Acetic Acid (Solvent/Reactant) |

| Primary Solvent | THF | HOAc |

| Temperature | 20–25 °C | 20–40 °C (Exothermic control) |

| Reaction Time | 16 hours | 2 hours |

| Typical Yield | 74% | 85 - 98% |

| Purification Method | Acid-Base Partitioning (1N HCl / K₂CO₃) | Celite Filtration & Recrystallization |

| Product State | Clear Oil | Solid / Powder |

Downstream Diversification in Drug Discovery

Once the nitro group is reduced to an aniline, the molecule becomes a highly reactive nucleophile. This aniline intermediate is a cornerstone in the synthesis of several advanced therapeutic classes:

-

NLRP3 Inflammasome Inhibitors : The aniline is coupled with sulfonyl chlorides to form sulfonamide-based inhibitors. Structure-activity relationship (SAR) studies demonstrate that the morpholine and benzyl moieties are critical for selective binding to the NLRP3 protein, preventing adverse inflammatory responses[2].

-

FXR Antagonists : Reductive amination and subsequent condensation with various substituted acyl or sulfonyl chlorides yield N-ethyl sulfonamide derivatives. These are potent, intestinal-restricted Farnesoid X Receptor antagonists used for treating metabolic disorders[1].

-

NHE1 Inhibitors : The aniline is utilized to synthesize inhibitors targeting the Na+/H+ exchanger 1 (NHE1), addressing cardiovascular dysfunction by modulating intracellular pH[3].

Downstream diversification of the aniline intermediate into distinct therapeutic classes.

References

- United States Patent (10) Patent No.: US 9,150,577 B2 - Googleapis.

- Source: nih.

- Source: acs.

Sources

Application Note: Optimization of Solvent Systems for 4-(5-chloro-2-nitrobenzyl)morpholine Stock Solutions

Physicochemical Profiling & Causality in Solvent Selection

In small-molecule drug discovery, the successful formulation of stock solutions requires a fundamental understanding of a compound's structural motifs. 4-(5-chloro-2-nitrobenzyl)morpholine presents unique solvation challenges due to the juxtaposition of a weakly basic morpholine ring and a highly lipophilic, electron-withdrawing 5-chloro-2-nitrobenzyl moiety.

-

Hydrophobicity & Solvation Kinetics: The aromatic chloronitro- substitution drastically reduces the molecule's aqueous solubility. While morpholine fragments in drug libraries exhibit variable solubility profiles, highly lipophilic benzyl-derivatives require polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to effectively disrupt intermolecular crystal lattice forces and achieve stable >10 mM concentrations[1].

-

Photochemical Vulnerability: Nitrobenzyl groups are widely recognized for their photolabile properties and are frequently utilized as "caging" groups in photochemical studies[2]. Consequently, stock solutions of this compound must be rigorously protected from ambient light to prevent premature homolytic cleavage or degradation.

-

The "Solvent Shift" Phenomenon: When a concentrated organic stock is introduced directly into an aqueous assay buffer (e.g., PBS or cell media), the sudden drop in the solvent system's dielectric constant forces the hydrophobic core of the molecule to rapidly aggregate. This thermodynamic instability leads to immediate precipitation (crashing out)[3].

Solvent Selection Matrix

To establish a self-validating experimental system, the primary solvent must be chosen based on the downstream biological assay's tolerance for organic residues.

| Solvent System | Recommended Use | Est. Max Solubility | Mechanistic Advantages | Limitations & Causality |

| Anhydrous DMSO | Primary Master Stock | >50 mM | Gold standard. High dielectric constant fully solvates the lipophilic chloronitrobenzyl core. | Highly hygroscopic. Water absorption over time triggers micro-precipitation[1]. |

| Anhydrous DMF | Alternative Master Stock | >50 mM | Excellent for highly hydrophobic nitro-compounds; less hygroscopic than DMSO[4]. | Can degrade specific polystyrene assay plates; higher cellular toxicity in some lines. |

| Ethanol (100%) | In Vivo Formulations | <5 mM | Lower physiological toxicity for specific animal models. | Insufficient solvation power for dense chloronitro-aromatic rings. |

| Aqueous Buffers | Final Working Solutions | <0.1 mM | Physiologically relevant for in vitro and in vivo testing. | Free base is insoluble. Requires step-down co-solvent formulation to prevent crashing[3]. |

Logical Workflow for Stock Preparation

Decision tree for solvent selection, stock preparation, and aqueous formulation troubleshooting.

Validated Step-by-Step Protocol

Phase 1: Preparation of 10 mM Master Stock

Note: The approximate molecular weight of 4-(5-chloro-2-nitrobenzyl)morpholine is 256.7 g/mol .

-

Environmental Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, which immediately compromises the integrity of hygroscopic stock solutions.

-

Gravimetric Measurement: Weigh exactly 2.57 mg of the compound into a sterile, amber microcentrifuge tube. The amber tube acts as a self-validating safeguard against the photolability of the nitrobenzyl group[2].

-

Primary Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

-

Energy Dispersion: Vortex vigorously for 30–60 seconds. If the solution is not optically clear, sonicate in a room-temperature water bath for 2–5 minutes. Causality: Sonication provides acoustic cavitation energy to break apart micro-crystalline structures without subjecting the molecule to thermal degradation.

-

Aliquoting & Storage: Divide the master stock into 50 µL single-use aliquots. Store at -20°C or -80°C. Never subject the stock to repeated freeze-thaw cycles, as this forces the compound out of solution.

Phase 2: Preparation of Working Solutions (Aqueous Dilution)

Directly pipetting a 10 mM DMSO stock into PBS will likely result in the Tyndall effect (a cloudy suspension indicating micro-precipitation) due to the sudden dielectric shift[3]. To create a stable 1 mM working solution, utilize a step-down micellar formulation[5]:

-

Primary Dilution: Transfer 100 µL of the clarified 10 mM DMSO master stock into a new tube.

-

Dielectric Bridging: Add 400 µL of PEG300 and vortex until completely clear. Causality: PEG300 acts as a bridging co-solvent, gradually lowering the dielectric constant of the environment rather than shocking the system.

-

Micelle Encapsulation: Add 50 µL of Tween 80 and vortex thoroughly. Causality: Tween 80 is a nonionic surfactant that forms micelles, encapsulating the highly hydrophobic chloronitrobenzyl core and shielding it from the aqueous phase.

-

Aqueous Integration: Slowly add 450 µL of ddH₂O or PBS dropwise while gently vortexing to reach a final volume of 1.0 mL.

-

Validation: Hold the tube against a light source. The solution must be perfectly transparent. Use this formulated working solution immediately for downstream biological assays[5].

References

- Cayman Chemical. S-(4-Nitrobenzyl)

- Selleck Chemicals.

- PubMed. Synthesis and cytotoxic studies of 5-O-(beta-glucopyranosyl)-2-nitrobenzyl caged L-leucyl-L-leucine methyl ester with increased solubility in PBS containing 1% DMSO.

- MDPI. DMSO Solubility Assessment for Fragment-Based Screening.

- PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and cytotoxic studies of 5-O-(beta-glucopyranosyl)-2-nitrobenzyl caged L-leucyl-L-leucine methyl ester with increased solubility in PBS containing 1% DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

Application Note: 1H and 13C NMR Spectroscopic Analysis of 4-(5-chloro-2-nitrobenzyl)morpholine

Introduction

Predicted 1H and 13C NMR Spectral Data

The chemical structure of 4-(5-chloro-2-nitrobenzyl)morpholine dictates a unique set of NMR signals. By analyzing the electronic effects of the substituents on the benzene and morpholine rings, we can predict the approximate chemical shifts (δ) and coupling patterns.

Molecular Structure and Numbering

Caption: Molecular structure of 4-(5-chloro-2-nitrobenzyl)morpholine with atom numbering for NMR assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H-3' | ~ 7.85 | d | ~ 2.5 | Aromatic proton ortho to the nitro group and meta to the chlorine atom. The nitro group has a strong deshielding effect. |

| H-4' | ~ 7.40 | dd | ~ 8.5, 2.5 | Aromatic proton ortho to the chlorine atom and meta to the nitro group. |

| H-6' | ~ 7.95 | d | ~ 8.5 | Aromatic proton ortho to the nitro group and the benzylic carbon, expected to be significantly deshielded. |

| H-7' (CH₂) | ~ 3.80 | s | - | Benzylic protons, deshielded by the adjacent aromatic ring and the morpholine nitrogen. |

| H-2, H-6 (Morpholine) | ~ 3.70 | t | ~ 4.5 | Methylene protons adjacent to the oxygen atom in the morpholine ring.[1] |

| H-3, H-5 (Morpholine) | ~ 2.60 | t | ~ 4.5 | Methylene protons adjacent to the nitrogen atom in the morpholine ring.[1] |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C-1' | ~ 148.0 | Aromatic carbon bearing the nitro group, significantly deshielded. |

| C-2' | ~ 135.0 | Aromatic carbon bearing the benzylic group. |

| C-3' | ~ 125.0 | Aromatic methine carbon. |

| C-4' | ~ 130.0 | Aromatic methine carbon. |

| C-5' | ~ 133.0 | Aromatic carbon bearing the chlorine atom. |

| C-6' | ~ 128.0 | Aromatic methine carbon. |

| C-7' (CH₂) | ~ 60.0 | Benzylic carbon, deshielded by the aromatic ring and nitrogen. |

| C-2, C-6 (Morpholine) | ~ 67.0 | Methylene carbons adjacent to the oxygen atom in the morpholine ring.[1] |

| C-3, C-5 (Morpholine) | ~ 53.0 | Methylene carbons adjacent to the nitrogen atom in the morpholine ring.[1] |

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 4-(5-chloro-2-nitrobenzyl)morpholine into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules and is recommended as a starting point. Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the compound's solubility.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the residual solvent peak is often sufficient.[2]

-

Transfer: After complete dissolution, transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal. Pick all significant peaks in both ¹H and ¹³C spectra.

Sources

Catalytic hydrogenation of 4-(5-chloro-2-nitrobenzyl)morpholine to amine

Application Note: Chemoselective Catalytic Hydrogenation of 4-(5-Chloro-2-nitrobenzyl)morpholine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Executive Summary

The synthesis of functionalized chloroanilines, such as 4-(2-amino-5-chlorobenzyl)morpholine, is a critical transformation in pharmaceutical development. The morpholine-substituted chloroaniline scaffold is a privileged pharmacophore utilized in various kinase inhibitors and CNS-active agents. However, the catalytic hydrogenation of halogenated nitroarenes presents a notorious chemoselectivity challenge: the competitive hydrodehalogenation (cleavage of the C–Cl bond) which leads to critical yield loss and the generation of corrosive HCl 1. This application note outlines a self-validating, kinetically controlled protocol to reduce the nitro group with >99% chemoselectivity while preserving the aryl chloride.

Mechanistic Rationale & Causality

The reduction of a nitro group to an amine follows the Haber mechanism, proceeding sequentially via nitroso and hydroxylamine intermediates. When utilizing highly active noble metal catalysts like Platinum on Carbon (Pt/C), the electron-rich metal surface readily activates the N–O bonds. However, this same high electron density facilitates the oxidative addition of the C–Cl bond to the Pt center, leading to irreversible dechlorination 2.

To achieve absolute chemoselectivity for the target amine, the experimental design must modulate the electronic and steric environment of the catalyst:

-

Catalyst Selection (1% Pt/C vs. 5% Pt/C): Utilizing a lower weight percentage of Pt (1% Pt/C) reduces the contiguous active site domains required for the planar adsorption of the aromatic ring—a prerequisite for C–Cl oxidative addition. This geometrically favors the end-on adsorption of the nitro group 3.

-

Acid Scavenging (Na₂CO₃ Additive): Hydrodehalogenation generates HCl, which increases local acidity and autocatalyzes further dechlorination. Although the substrate contains a basic morpholine moiety, its steric bulk and moderate basicity (pKa ~8.3) are insufficient to completely passivate the metal surface. The addition of an inorganic base like sodium carbonate (Na₂CO₃) neutralizes trace HCl and weakly coordinates to the Pt surface, electronically dampening its ability to cleave the C–Cl bond 3.

-

Mass Transfer Kinetics: The reaction is first-order with respect to both the substrate and hydrogen [[2]](). Operating under mass-transfer-limited conditions starves the catalyst of H₂, leading to the dangerous accumulation of the reactive hydroxylamine intermediate. High-shear agitation is mandated to ensure kinetic control.

Reaction Pathway Visualization

Reaction pathway for the chemoselective hydrogenation of chloronitroarenes.

Quantitative Optimization Data

To validate the causality of the chosen parameters, the following table summarizes the optimization data for the hydrogenation of chloronitroarenes using various catalytic systems. Note the dramatic suppression of dechlorination upon the introduction of the carbonate additive.

| Catalyst System | Additive | Temp (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Amine (%) | Dechlorination (%) |

| 5% Pt/C | None | 60 | 1.0 | >99 | 84.0 | 15.5 |

| 1% Pt/C | None | 60 | 1.0 | >99 | 92.5 | 7.0 |

| 1% Pt/C | Na₂CO₃ (0.5 eq) | 60 | 1.0 | >99 | 98.8 | < 1.0 |

| 5% Pd/C | None | 45 | 0.5 | >99 | 45.0 | 54.0 |

Data extrapolated from established chemoselective hydrogenation profiles of chloronitrobenzenes 2, 3. Palladium (Pd) is shown for contrast, as it is notoriously prone to driving hydrodehalogenation.

Self-Validating Standard Operating Protocol (SOP)

Materials & Reagents

-

Substrate: 4-(5-chloro-2-nitrobenzyl)morpholine (1.0 eq, 100 g)

-

Catalyst: 1% Pt/C (50% water-wet) - 1.0 g (0.5 wt% dry basis relative to substrate). Safety Note: Water-wet catalyst is mandatory to mitigate the pyrophoric risk of dry Pt/C in the presence of solvent vapors.

-

Additive: Sodium carbonate (Na₂CO₃, anhydrous) - 0.5 eq.

-

Solvent: Methanol (HPLC grade) - 1000 mL (10 volumes).

-

Gas: Hydrogen (UHP, 99.999%).

Step-by-Step Methodology

-

Reactor Charging: To a clean, dry 2.0 L Hastelloy autoclave equipped with a gas-entrainment impeller, charge the 4-(5-chloro-2-nitrobenzyl)morpholine, anhydrous Na₂CO₃, and methanol.

-

Catalyst Addition: Carefully add the 50% water-wet 1% Pt/C.

-

Causality: Adding the catalyst last minimizes its exposure to concentrated substrate in the absence of solvent, preventing localized thermal spikes and premature catalyst poisoning.

-

-

Inerting Sequence: Seal the reactor. Pressurize with N₂ to 0.5 MPa, hold for 1 minute, and vent to atmospheric pressure. Repeat this cycle three times.

-

Causality: Strict oxygen removal prevents the formation of explosive H₂/O₂ mixtures and prevents the oxidation of the delicate hydroxylamine intermediate.

-

-

Hydrogen Saturation: Pressurize the reactor with H₂ to 0.5 MPa and vent. Repeat three times to fully displace N₂.

-

Reaction Execution: Pressurize the reactor to 1.0 MPa with H₂. Initiate agitation at 1000 rpm and heat the reaction mixture to 60 °C. Maintain constant pressure via a mass flow controller.

-

In-Process Control (IPC) & Self-Validation: Monitor the hydrogen uptake curve. The reaction is typically complete within 2–3 hours. Once H₂ uptake ceases, maintain conditions for an additional 15 minutes. Draw a 1.0 mL sample, filter through a 0.22 μm PTFE syringe filter, and analyze via HPLC (254 nm).

-

Validation Checkpoint: The reaction MUST NOT be terminated if the hydroxylamine intermediate is >0.5% (Area%). Premature termination leads to product instability and color degradation (azoxy dimer formation). If hydroxylamine is present, continue agitation under H₂ for 30 minutes and re-sample.

-

-

Workup & Catalyst Recovery: Cool the reactor to 20 °C. Vent the H₂ safely and purge the headspace with N₂ three times. Under a strict N₂ blanket, filter the reaction mixture through a tightly packed Celite pad.

-

Warning: Spent Pt/C is highly reactive and must be kept wet with solvent or water at all times.

-

-

Product Isolation: Concentrate the methanolic filtrate under reduced pressure. Partition the residue between Ethyl Acetate (500 mL) and Deionized Water (500 mL) to dissolve the inorganic salts (Na₂CO₃ and trace NaCl). Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the pure 4-(2-amino-5-chlorobenzyl)morpholine.

References

-

Selective Hydrogenation. I. para-Chloronitrobenzene to para-Chloroaniline Platinum on Carbon As Catalyst Source: Organic Process Research & Development (ACS Publications) URL:2

-

Selectivity Tuning Options in Hydrogenation of m-Chloronitrobenzene to m-Chloroaniline Over Mono- and Bimetallic Supported Pt Catalysts Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:3

-

Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst Source: RSC Advances (Royal Society of Chemistry) URL:1

Sources

Application Note: Preclinical Formulation and In Vivo Dosing Strategies for 4-(5-chloro-2-nitrobenzyl)morpholine

Executive Summary & Physicochemical Profiling

The successful translation of synthetic small molecules into in vivo models requires a rational formulation strategy dictated by the compound's innate physicochemical properties[1]. 4-(5-chloro-2-nitrobenzyl)morpholine presents a classic formulation challenge: it is a moderately lipophilic molecule containing a basic amine.

Understanding the causality behind its behavior is critical. The molecule consists of a hydrophilic, basic morpholine ring (estimated pKa ~8.3) attached to a highly lipophilic, electron-withdrawing 5-chloro-2-nitrobenzyl moiety.

-

The Causality of Precipitation: At acidic pH (e.g., in the stomach), the morpholine nitrogen is protonated, rendering the molecule highly water-soluble. However, at physiological pH (7.4), the fraction of un-ionized free base increases exponentially. Driven by the lipophilic 5-chloro-2-nitrobenzyl group, the un-ionized compound has a strong thermodynamic tendency to precipitate out of aqueous solutions[2].

-

The Formulation Imperative: Simple aqueous solutions are unviable for systemic dosing. Intravenous (IV) formulations require co-solvents and micelle-forming surfactants to prevent fatal capillary blockade upon dilution in the blood[3]. Oral (PO) formulations require suspension stabilizers to mitigate erratic absorption caused by pH-driven precipitation in the duodenum[2].

Quantitative Data & Formulation Selection

The following tables summarize the compound's properties and the rationally selected dosing vehicles designed to overcome its specific liabilities.

Table 1: Physicochemical Properties & Formulation Implications

| Property | Estimated Value | Mechanistic Formulation Implication |

| Molecular Weight | 256.68 g/mol | Favorable for absorption; standard systemic distribution expected. |

| pKa (Morpholine N) | ~8.3 | Highly pH-dependent solubility. Will crash out of solution at pH > 7.0 without surfactants. |

| LogP | 2.5 - 3.0 | High lipophilicity necessitates co-solvents (DMSO) or lipids for true solutions. |

| Physical State | Crystalline Solid | Requires mechanical size reduction (trituration/milling) for stable PO suspensions. |

Table 2: Recommended In Vivo Dosing Vehicles

| Dosing Route | Optimized Vehicle Composition | Max Dose (Mice) | Scientific Rationale |

| Intravenous (IV) | 5% DMSO + 10% Tween-80 + 85% Saline | 10 mg/kg | DMSO disrupts the crystal lattice; Tween-80 forms micelles to trap the free base upon blood dilution[1]. |

| Oral (PO) | 0.5% CMC + 0.2% Tween-80 in Water | 100 mg/kg | CMC increases viscosity to prevent sedimentation; Tween-80 wets the hydrophobic particles for uniform dispersion[3]. |

| Intraperitoneal (IP) | 10% DMSO + 90% PEG400 | 50 mg/kg | Non-aqueous system provides high solubilizing capacity and acts as a slow-release depot in the peritoneal cavity[3]. |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to in vivo administration unless the validation checkpoints are successfully passed.

Protocol A: Preparation of Intravenous (IV) Solution (Target: 2 mg/mL)

Note: IV formulations must be absolute true solutions. Particulates injected intravenously will cause fatal pulmonary embolisms[3].

-

Weighing & Primary Solubilization: Weigh exactly 2.0 mg of 4-(5-chloro-2-nitrobenzyl)morpholine into a clean glass vial. Add 50 µL of pure DMSO (5% of final volume). Vortex vigorously for 60 seconds until the powder is completely dissolved.

-

Causality: DMSO is required first to break the lipophilic crystal lattice. Never add water first.

-

-

Surfactant Addition: Add 100 µL of Tween-80 (10% of final volume) to the DMSO-drug solution. Vortex for 2 minutes. The solution will become viscous.

-

Causality: Intimate mixing of the drug with the surfactant before aqueous dilution ensures the drug is immediately partitioned into micelles when water is introduced.

-

-

Aqueous Dilution: While continuously vortexing the vial, add 850 µL of sterile 0.9% Saline dropwise.

-

Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

Validation Checkpoint 1 (IV Formulation)

Action: Inspect the filtered solution under a strong light source against a black-and-white background.

Pass Condition: The solution is optically clear with zero Tyndall effect (no light scattering).

Fail Condition: Cloudiness, opalescence, or micro-particulates are observed.

Corrective Action: DO NOT DOSE. The compound has precipitated. Discard and remake, increasing Tween-80 to 15% and reducing Saline to 80%.

Protocol B: Preparation of Oral (PO) Suspension (Target: 10 mg/mL)

Note: For oral dosing of lipophilic bases, a fine, uniform suspension is superior to a solution, as it prevents unpredictable precipitation in the neutral pH of the intestines[2].

-

Levigation (Wetting): Weigh 100 mg of the compound and transfer it to a small glass mortar. Add 20 µL of Tween-80 directly onto the powder. Use a pestle to triturate the mixture into a smooth, uniform paste.

-

Causality: The hydrophobic 5-chloro-2-nitrobenzyl group repels water. Tween-80 lowers the interfacial tension, allowing the aqueous vehicle to interact with the drug particles[3].

-

-

Vehicle Addition: Gradually add 10 mL of a pre-formulated 0.5% Carboxymethylcellulose (CMC) aqueous solution in 1 mL increments, triturating constantly to ensure a homogeneous dispersion.

-

De-agglomeration: Transfer the suspension to a glass vial and sonicate in a water bath for 15 minutes to break up any remaining micro-agglomerates.

Validation Checkpoint 2 (PO Formulation)

Action: Allow the suspension to stand undisturbed on the benchtop for 15 minutes.

Pass Condition: The suspension remains visually homogeneous with no rapid settling at the bottom of the vial.

Fail Condition: A distinct layer of clear liquid forms at the top, and powder aggregates at the bottom.

Corrective Action: The particle size is too large. Re-sonicate for an additional 30 minutes, or utilize a wet-milling process with zirconium beads to reduce particle size to <10 µm.

Formulation Decision Workflow

The following diagram illustrates the logical decision tree for formulating 4-(5-chloro-2-nitrobenzyl)morpholine based on the intended pharmacological goal and dosing route.

Fig 1: Formulation decision matrix for 4-(5-chloro-2-nitrobenzyl)morpholine based on dosing route.

References

-

Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PMC - NIH (Journal of Advanced Pharmaceutical Technology & Research) URL: [Link]

-

Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: Pharmaceuticals (MDPI) URL: [Link]

-

Title: In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax Source: PMC - NIH (Molecular Pharmaceutics) URL: [Link]

Sources

- 1. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]

- 2. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: A Guide to Optimizing the Synthesis of 4-(5-chloro-2-nitrobenzyl)morpholine

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 4-(5-chloro-2-nitrobenzyl)morpholine. N-substituted morpholine scaffolds are of significant interest in medicinal chemistry due to their prevalence in FDA-approved drugs and their ability to impart favorable pharmacokinetic properties.[1] The synthesis of the target molecule, while straightforward in principle, can present challenges related to yield and purity. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize the reaction, grounded in established chemical principles and field-proven insights.

FAQ 1: What is the standard synthetic route for 4-(5-chloro-2-nitrobenzyl)morpholine and what are the expected yields?

The most common and direct method for synthesizing 4-(5-chloro-2-nitrobenzyl)morpholine is through the N-alkylation of morpholine with a suitable 5-chloro-2-nitrobenzyl halide (e.g., bromide or chloride). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, the nucleophilic nitrogen atom of morpholine attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group.

The general reaction scheme is as follows:

Caption: General SN2 reaction for the synthesis of 4-(5-chloro-2-nitrobenzyl)morpholine.

A base is required to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic. Yields for this type of N-alkylation can vary widely depending on the specific conditions, but a well-optimized reaction should provide yields in the range of 75-95%.

FAQ 2: My yield is significantly lower than expected. What are the most common causes and how can I fix them?

Low yields can typically be traced back to one of three areas: purity of starting materials, suboptimal reaction conditions, or inefficient work-up and purification.

A. Purity of Starting Materials

-

5-Chloro-2-nitrobenzyl Halide: The stability of benzyl halides can be an issue. Over time, they can hydrolyze to the corresponding benzyl alcohol, especially if exposed to moisture. The presence of the benzyl alcohol will not only consume base but also complicate purification.

-

Troubleshooting:

-

Verify Purity: Check the purity of the benzyl halide by ¹H NMR or GC-MS before use. Look for signals corresponding to 5-chloro-2-nitrobenzyl alcohol.

-

Proper Storage: Store the halide in a desiccator, under an inert atmosphere (N₂ or Ar), and protected from light.

-

Use Fresh Reagent: If purity is questionable, use a freshly opened bottle or purify the reagent by recrystallization.

-

-

-

Morpholine: Morpholine is hygroscopic and can absorb water and carbon dioxide from the atmosphere. Water can promote the hydrolysis of the benzyl halide, while CO₂ can react with morpholine to form a carbamate salt.

-

Troubleshooting:

-

Use Anhydrous Grade: Purchase high-purity, anhydrous morpholine.

-

Distillation: If the purity is suspect, distill the morpholine from a suitable drying agent like potassium hydroxide (KOH) or sodium metal before use.[2]

-

-

B. Reaction Conditions

The choice of base, solvent, temperature, and stoichiometry are all critically interlinked.

-

Base Selection: The base must be strong enough to deprotonate the morpholinium salt byproduct but not so strong that it promotes side reactions like elimination.

-

Insight: Inorganic carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices.[1][3] They are generally insoluble in common organic solvents like acetonitrile, creating a solid-liquid phase reaction that helps to avoid high concentrations of base in solution, which can minimize side reactions.